Nitraminoacetic acid

説明

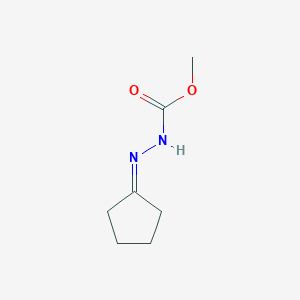

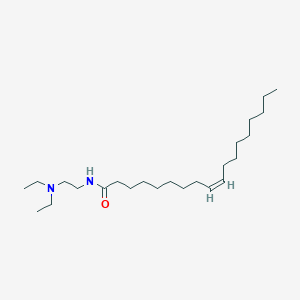

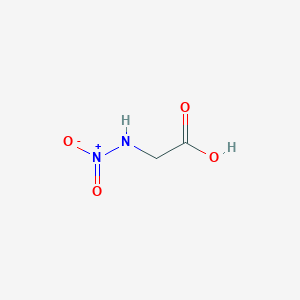

Nitraminoacetic acid is a compound with the molecular formula C2H4N2O4 . It is produced by Streptomyces noursei 8054-MC3 and shows partial inhibition of some gram-negative bacteria .

Synthesis Analysis

Nitraminoacetic acid is biosynthesized by Streptomyces noursei. The bacterium produces Nitraminoacetic acid, one of the few known nitramine natural products .

Molecular Structure Analysis

The molecular structure of Nitraminoacetic acid is influenced by the strengths of the A– H or B– H + bond. The stronger the bond, the less likely it is to break to form H + ions, thus affecting the acidity or basicity of the molecule .

Physical And Chemical Properties Analysis

Nitraminoacetic acid has a density of 1.5±0.1 g/cm3, a boiling point of 349.7±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C .

科学的研究の応用

Antibiotic Production : Nitraminoacetic acid, produced by Streptomyces noursei, exhibits partial inhibition of certain gram-negative bacteria. It is extracted from culture filtrate and shows potential as an antibiotic substance (Miyazaki et al., 1968).

Inhibition of Succinate Dehydrogenase : Nitraminoacetate, a form of nitraminoacetic acid, has been found to inhibit succinate dehydrogenase, a key enzyme in the Krebs cycle. This could explain the toxicity of nitraminoacetate and suggests its potential use in studying enzyme inhibition (Alston et al., 1980).

Pharmacogenetics Research : The NIH Pharmacogenetics Research Network (PGRN) investigates the relationship between genetic variation and drug response. While nitraminoacetic acid is not directly mentioned, the research in pharmacogenetics is relevant for understanding how drugs, potentially including nitraminoacetic acid derivatives, interact with genetic variations (Giacomini et al., 2007).

Bioimaging Applications : Nitraminoacetic acid or related compounds might have potential in bioimaging. For instance, fluorescent indicators based on the rhodamine chromophore have been developed for nitric oxide bioimaging, a field where nitraminoacetic acid could potentially have applications (Kojima et al., 2001).

Computational Identification in Carcinogenesis Studies : Nitrotyrosine, which is related to nitration processes involving molecules like nitraminoacetic acid, has been studied for its role in carcinogenesis and other pathological conditions. Computational methods have been developed to identify nitrotyrosine sites, highlighting the potential of nitraminoacetic acid in these research areas (Naseer et al., 2021).

将来の方向性

While specific future directions for Nitraminoacetic acid are not mentioned in the search results, it’s worth noting that future directions in the field of chemistry often involve the development of new synthesis methods, the discovery of new reactions, and the design of safer and more efficient chemical processes .

特性

IUPAC Name |

2-nitramidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHPFRRMGOFOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

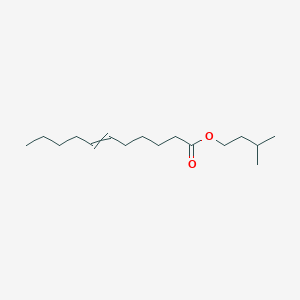

C(C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145809 | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitraminoacetic acid | |

CAS RN |

10339-31-8 | |

| Record name | Nitraminoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitraminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。